

Application Notes: Cryopreservation and Thawing of Mammalian Cells

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Compound of Interest

Compound Name: Ruski-201

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Introduction

Cryopreservation is the process of cooling and storing cells at very low temperatures to preserve their viability and function. It is a cornerstone of cell culture, enabling the long-term storage of valuable cell lines, preventing genetic drift from continuous passaging, and safeguarding against loss from contamination.[1][2] The success of cryopreservation hinges on minimizing the formation of damaging intracellular ice crystals and mitigating the toxic effects of cryoprotective agents.[3] This is typically achieved by a slow, controlled cooling rate and the use of cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol.[2] The subsequent thawing process is equally critical; rapid thawing is essential to prevent the recrystallization of ice, which can cause cellular damage.[4]

Principle of the Method

The fundamental principle of successful cryopreservation is to minimize intracellular ice crystal formation during freezing and thawing. During slow cooling, water leaves the cell, increasing the intracellular solute concentration and reducing the freezing point.[3] Cryoprotective agents (CPAs) like DMSO further reduce the freezing point and prevent lethal ice crystal formation.[3][5] The standard procedure involves freezing cells at a controlled rate of approximately -1°C per minute until they reach -80°C , followed by long-term storage in the vapor phase of liquid nitrogen (below -135°C). [2][6] When reviving cells, a rapid thaw in a 37°C water bath is performed to minimize the time cells spend in a partially frozen state where ice recrystallization can occur.[4]

Applications

- **Cell Line Banking:** Creation of master and working cell banks to ensure a consistent and reproducible supply of cells for experiments.[3]
- **Preservation of Valuable Cultures:** Safeguarding primary cells, stem cells, and genetically modified cell lines.[1]
- **Transportation:** Allows for the safe shipment of cell lines between research facilities.[2]
- **Experiment Synchronization:** Enables researchers to pause cell growth and restart cultures at a convenient time for synchronized experiments.

Quantitative Data Summary

Successful cryopreservation and thawing should result in high cell viability and recovery. The following table provides representative data for a typical cryopreservation process. Viability is often assessed using a trypan blue exclusion assay, where viable cells with intact membranes exclude the dye, while non-viable cells do not.[7]

Parameter	Pre-Freeze	Immediate Post-Thaw	24 Hours Post-Thaw
Cell Viability (%)	> 95%	> 85%	> 90% (after recovery)
Cell Concentration (cells/mL)	2×10^6	2×10^6	Varies based on seeding density
Morphology	Healthy, adherent/spherical	Rounded, some debris	Adherent, spreading, normal morphology

Note: Post-thaw viability can initially be lower and may reach a minimum around 24 hours before recovering as healthy cells begin to proliferate.[8] It is crucial to monitor the culture and change the medium to remove dead cells and residual cryoprotectant.[8]

Experimental Protocols

Protocol 1: Cryopreservation of Adherent Mammalian Cells

This protocol describes a general method for freezing adherent cells.

Materials:

- Healthy, log-phase cell culture (70-80% confluent)[5]
- Complete growth medium, pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- 0.05% Trypsin-EDTA
- Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO), cell culture grade[6]
- Fetal Bovine Serum (FBS)
- Sterile cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty™)[6]
- -80°C freezer
- Liquid nitrogen storage vessel

Procedure:

- Cell Preparation: Twenty-four hours before freezing, replace the culture medium to ensure the cells are in a healthy, logarithmic growth phase.
- Harvesting:
 - Aspirate the growth medium from the culture vessel.
 - Wash the cell monolayer once with PBS.

- Add just enough Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5 minutes, or until cells detach.
- Neutralize the trypsin by adding at least two volumes of complete growth medium.
- Transfer the cell suspension to a 15 mL conical tube.
- Cell Counting:
 - Take a small aliquot of the cell suspension and determine the total and viable cell count using a hemocytometer and trypan blue. Viability should be above 90%.
- Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[\[4\]](#)
- Resuspension in Freezing Medium:
 - Prepare the freezing medium. A common formulation is 90% FBS and 10% DMSO.
 - Carefully aspirate the supernatant and resuspend the cell pellet in cold freezing medium to a final concentration of $2-4 \times 10^6$ viable cells/mL.
- Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryogenic vials.
- Controlled Freezing:
 - Place the cryovials into a controlled-rate freezing container.
 - Immediately place the container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C per minute.[\[2\]](#)
- Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen storage tank (below -135°C).[\[6\]](#)

Protocol 2: Thawing of Cryopreserved Cells

This protocol outlines the steps for reviving frozen cells for culture.

Materials:

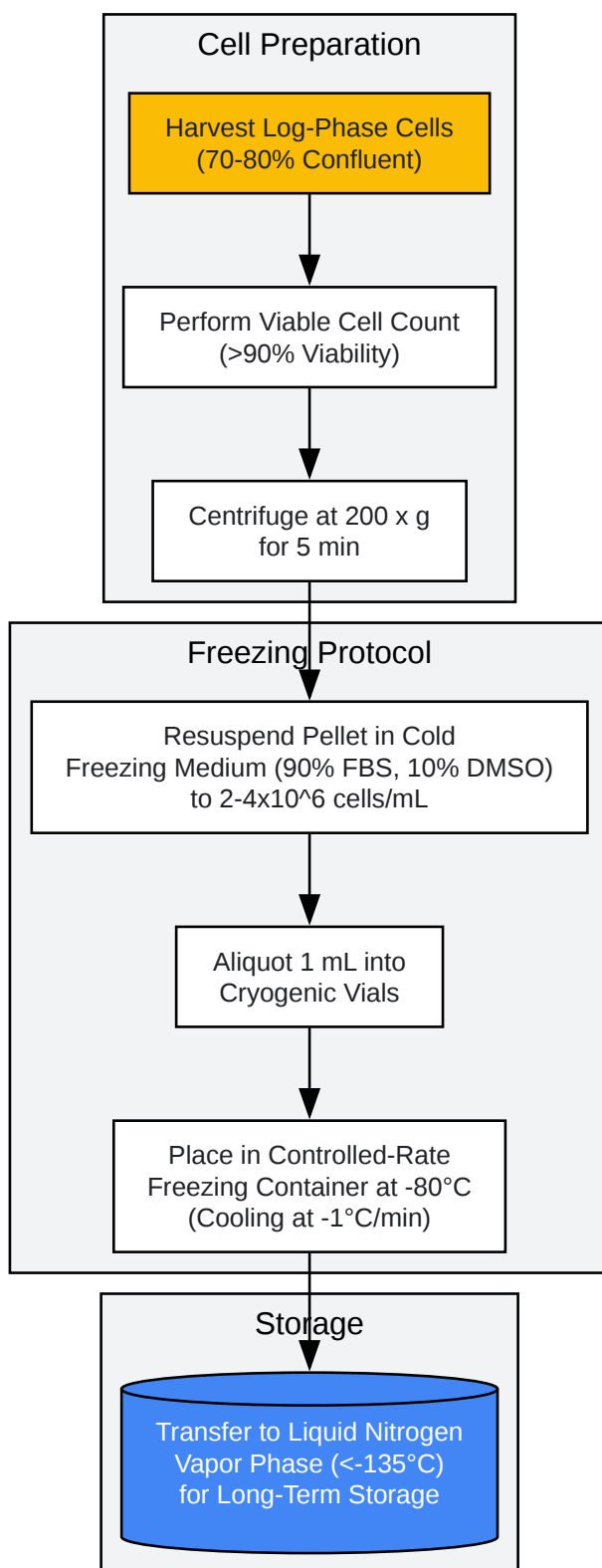
- Cryopreserved vial of cells
- Complete growth medium, pre-warmed to 37°C
- 37°C water bath
- Sterile 15 mL conical tube
- 70% ethanol
- Culture vessel (e.g., T-25 flask)

Procedure:

- Preparation: Pre-warm the complete growth medium to 37°C. Add the appropriate volume of medium to a new culture flask.
- Rapid Thawing:
 - Remove the cryovial from the liquid nitrogen storage.
 - Immediately immerse the lower half of the vial in a 37°C water bath. Do not submerge the cap.
 - Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).
- Decontamination: Wipe the outside of the vial with 70% ethanol before opening it in a laminar flow hood.
- Dilution and Removal of CPA:
 - Using a sterile pipette, transfer the entire content of the vial into a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium. This dilutes the DMSO, which is toxic to cells at warmer temperatures.[\[3\]](#)
 - Centrifuge the cell suspension at 200 x g for 5 minutes.[\[9\]](#)
 - Aspirate the supernatant containing the cryoprotectant.

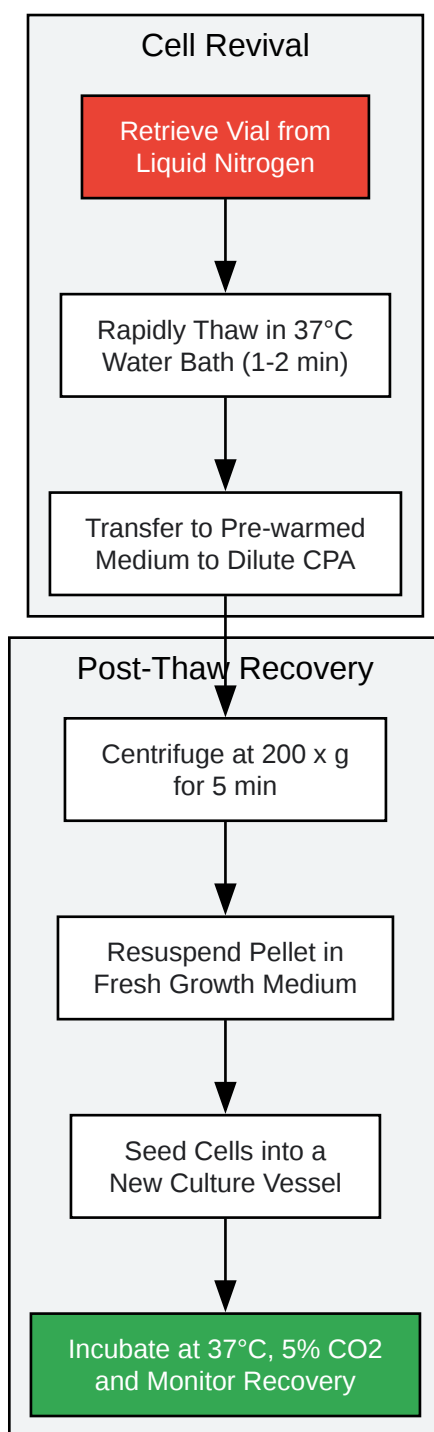
- Seeding:
 - Resuspend the cell pellet in fresh, pre-warmed growth medium.
 - Transfer the cell suspension into the prepared culture vessel.
- Incubation and Recovery:
 - Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.
 - Observe the cells for attachment and growth within 24 hours.[9] It is advisable to change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Visualizations



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Caption: Workflow for the cryopreservation of mammalian cells.



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Caption: Workflow for thawing and recovering cryopreserved cells.

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